molecular formula C16H17N5S2 B2952612 2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-14-1

2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2952612
CAS No.: 868221-14-1
M. Wt: 343.47
InChI Key: KTFLBEFPDWAFFS-UHFFFAOYSA-N
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Description

2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic compound known for its unique molecular structure and versatile applications across various scientific fields. This compound, characterized by its elaborate combination of a triazole and pyrimidine ring system, showcases remarkable chemical and biological properties that have piqued the interest of researchers globally.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step procedures:

  • Formation of Triazole Intermediate: The triazole ring is formed via the cyclization of appropriate hydrazine and aldehyde derivatives under acidic conditions.

  • Attachment of Phenethyl Group: A subsequent nucleophilic substitution reaction introduces the phenethyl group to the triazole ring.

  • Synthesis of Pyrimidine Derivative: The triazole intermediate is further reacted with a suitable thio compound under basic conditions to form the final product.

Industrial Production Methods: In industrial settings, large-scale production often employs optimized reaction conditions to enhance yield and purity. This may involve the use of catalysts, controlled temperatures, and specialized reaction vessels to facilitate efficient and reproducible synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, potentially yielding sulfoxides and sulfones under the influence of strong oxidizing agents.

  • Reduction: Reduction reactions, often employing reducing agents like hydrogen or lithium aluminum hydride, can be utilized to modify functional groups within the compound.

  • Substitution: It participates in nucleophilic substitution reactions, which allow for the introduction or replacement of various substituents on the molecular framework.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, sodium hydroxide.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Reduced triazole derivatives.

  • Substitution: Varied substituted pyrimidine and triazole derivatives.

Scientific Research Applications

Biology: In biological research, this compound has been studied for its interaction with various biomolecules, providing insights into enzyme inhibition and receptor binding.

Medicine: The compound’s unique structure allows it to act as a scaffold for designing pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry: Industrial applications include its use as a precursor for manufacturing specialized chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through the modulation of enzyme activity. It can bind to active sites of enzymes or receptors, altering their normal function.

Molecular Targets and Pathways: Key targets include enzymes involved in metabolic pathways and receptors that play critical roles in cell signaling. By binding to these molecules, the compound can either inhibit or activate specific biological processes.

Comparison with Similar Compounds

  • 2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)imidazole

  • 2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)thiazole

  • 2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyridine

Each of these compounds shares structural similarities with our main subject but differs in the heterocyclic ring attached, influencing their respective properties and applications.

And there you have it—a comprehensive dive into the world of 2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine. Hope this hits the mark!

Properties

IUPAC Name

2-[[5-methylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S2/c1-22-16-20-19-14(12-23-15-17-9-5-10-18-15)21(16)11-8-13-6-3-2-4-7-13/h2-7,9-10H,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFLBEFPDWAFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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